(E)-N-(Hydrazinylmethylidene)glycyl-L-aspartic acid
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Overview
Description
(E)-N-(Hydrazinylmethylidene)glycyl-L-aspartic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydrazinylmethylidene group attached to a glycyl-L-aspartic acid backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(Hydrazinylmethylidene)glycyl-L-aspartic acid typically involves the reaction of hydrazine derivatives with glycyl-L-aspartic acid under controlled conditions. The process often requires the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Common reaction conditions include maintaining a specific temperature range and pH level to facilitate the formation of the hydrazinylmethylidene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions and minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(Hydrazinylmethylidene)glycyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinylmethylidene group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogens, nucleophiles; reactions often require the presence of a catalyst or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazinylmethylidene compounds.
Scientific Research Applications
(E)-N-(Hydrazinylmethylidene)glycyl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(Hydrazinylmethylidene)glycyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. The hydrazinylmethylidene group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Hydrazinylmethylidene derivatives: Compounds with similar hydrazinylmethylidene groups but different backbones.
Glycyl-L-aspartic acid derivatives: Molecules with modifications to the glycyl-L-aspartic acid structure.
Uniqueness
(E)-N-(Hydrazinylmethylidene)glycyl-L-aspartic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
CAS No. |
922498-67-7 |
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Molecular Formula |
C7H12N4O5 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
(2S)-2-[[2-(hydrazinylmethylideneamino)acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C7H12N4O5/c8-10-3-9-2-5(12)11-4(7(15)16)1-6(13)14/h3-4H,1-2,8H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)/t4-/m0/s1 |
InChI Key |
NQXXNONKMQMMAA-BYPYZUCNSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CN=CNN)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN=CNN)C(=O)O |
Origin of Product |
United States |
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